molecular formula C18H23N3O3 B5137138 N-cyclohexyl-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide

N-cyclohexyl-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide

Cat. No. B5137138
M. Wt: 329.4 g/mol
InChI Key: CYMKMSLFENWBQZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step processes starting from basic aromatic or heterocyclic compounds. For instance, a general approach includes converting organic acids into corresponding esters, then to hydrazides, followed by cyclization to oxadiazoles, and finally coupling with other functional groups or backbones to obtain the desired product (Aziz‐ur‐Rehman et al., 2016). Such methodologies highlight the complexity and versatility in the synthesis of oxadiazole derivatives.

Molecular Structure Analysis

Structural characterization is crucial in understanding the chemical behavior of these compounds. Techniques such as X-ray crystallography, NMR (nuclear magnetic resonance), and IR (infrared spectroscopy) are commonly used for this purpose. For example, the structure of similar compounds has been elucidated showing the detailed arrangement of atoms and the molecular conformation, which is essential for predicting reactivity and interaction with biological targets (J. Li et al., 2017).

Chemical Reactions and Properties

Oxadiazole derivatives engage in a variety of chemical reactions, reflecting their rich chemical properties. They can act as nucleophiles or electrophiles in reactions, depending on the substituents present on the oxadiazole ring. The chemical reactivity also includes the formation of various derivatives through substitution reactions, which significantly alter their physical and chemical properties (N. Tokura et al., 1961).

Physical Properties Analysis

The physical properties of oxadiazole derivatives, including melting points, solubility, and crystal structure, are directly influenced by their molecular structure. The introduction of different substituents can lead to a diverse range of physical properties, making these compounds suitable for various applications in materials science and pharmaceuticals. The crystallographic analysis provides insights into the molecular packing and intermolecular interactions within the crystal lattice, essential for understanding the stability and solubility of these compounds (C. Kavitha et al., 2006).

Chemical Properties Analysis

The chemical properties of "N-cyclohexyl-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide" derivatives, such as reactivity, stability, and interactions with biological molecules, are pivotal for their potential applications. These properties are explored through various chemical reactions, spectroscopic analysis, and in some cases, biological assays to determine their activity against specific targets. The chemical properties are fundamentally determined by the oxadiazole core and the nature of its substituents, which can be tailored to achieve desired reactivities and interactions (Ersin Inkaya et al., 2012).

Mechanism of Action

If the compound has biological activity, the mechanism of action would involve understanding how it interacts with biological systems. This could include its binding to specific receptors, its effect on biochemical pathways, and its overall effect on the organism .

Safety and Hazards

This would involve studying the compound’s toxicity, its potential for causing harm to humans or the environment, and the precautions that need to be taken when handling it .

properties

IUPAC Name

N-cyclohexyl-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-23-15-9-5-6-13(12-15)18-20-17(24-21-18)11-10-16(22)19-14-7-3-2-4-8-14/h5-6,9,12,14H,2-4,7-8,10-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYMKMSLFENWBQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(=N2)CCC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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